

(Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanamine

Cat. No.: B069705

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An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine (CAS: 165253-31-6)

Introduction: A Versatile Bifunctional Building Block

(Tetrahydrofuran-3-yl)methanamine, registered under CAS number 165253-31-6, is a vital heterocyclic organic compound that has emerged as a cornerstone in modern synthetic chemistry. Characterized by a stable tetrahydrofuran (THF) ring functionalized with a primary aminomethyl group at the 3-position, this molecule offers a unique combination of a rigid, polar scaffold and a reactive nucleophilic center.^{[1][2]} This distinct architecture makes it an invaluable building block in both medicinal chemistry and the agrochemical industry, enabling the construction of complex, high-value molecules.^{[2][3][4][5][6][7]} Its utility is most notably demonstrated as a key intermediate in the synthesis of the third-generation neonicotinoid insecticide, Dinotefuran.^{[3][4][5][8]} This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and safety protocols.

Chemical Structure of (Tetrahydrofuran-3-yl)methanamine

Caption: Molecular structure of (Tetrahydrofuran-3-yl)methanamine.

Section 1: Physicochemical and Spectroscopic Profile

The physical properties of **(Tetrahydrofuran-3-yl)methanamine** are crucial for its handling, reaction setup, and purification. Its polarity, conferred by the ether and amine functionalities, influences its solubility and chromatographic behavior.[\[1\]](#)

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	165253-31-6	[1] [3] [9]
Molecular Formula	C ₅ H ₁₁ NO	[1] [3] [9]
Molecular Weight	101.15 g/mol	[1] [3] [9]
Appearance	Clear, colorless to light yellow/orange liquid	[3] [7] [10] [11]
Boiling Point	156.0 ± 13.0 °C (at 760 Torr)	[3] [12] [13]
Density	~0.967 g/cm ³ (at 20 °C)	[3] [12]
Refractive Index	n _{20/D} ~1.462	[3] [7] [12]
Flash Point	53.1 - 58.9 °C	[3] [13]
pKa (Predicted)	9.96 ± 0.29	[3] [12]
Storage	Store at room temperature in a dark, dry place under an inert atmosphere. Hygroscopic.	[3] [10] [12]

Spectroscopic Characterization: The identity and purity of **(Tetrahydrofuran-3-yl)methanamine** are routinely confirmed using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide a definitive map of the proton and carbon environments, respectively, confirming the connectivity of the tetrahydrofuran ring and the aminomethyl side chain.[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (m/z = 101.15) and provides a characteristic fragmentation pattern for the compound.[\[16\]](#)

- Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic stretches for N-H bonds (in the $3300\text{-}3400\text{ cm}^{-1}$ region) of the primary amine and C-O-C stretching of the ether linkage.[\[14\]](#)

Section 2: Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of **(Tetrahydrofuran-3-yl)methanamine** involves the construction of the substituted THF ring and subsequent elaboration to the target primary amine. As the 3-position is a stereocenter, enantioselective synthesis is a critical consideration for pharmaceutical applications.[\[2\]](#)[\[17\]](#) While various proprietary industrial methods exist, common academic and laboratory-scale syntheses rely on the reduction of readily accessible nitrile or amide precursors.

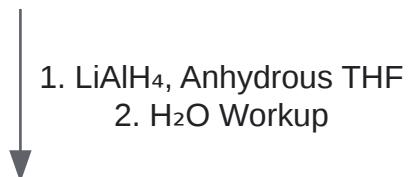
Methodology 1: Reduction of Tetrahydrofuran-3-carbonitrile

This is a highly effective and direct route. The nitrile functional group is a well-established precursor to primary amines via reduction with powerful hydride reagents.

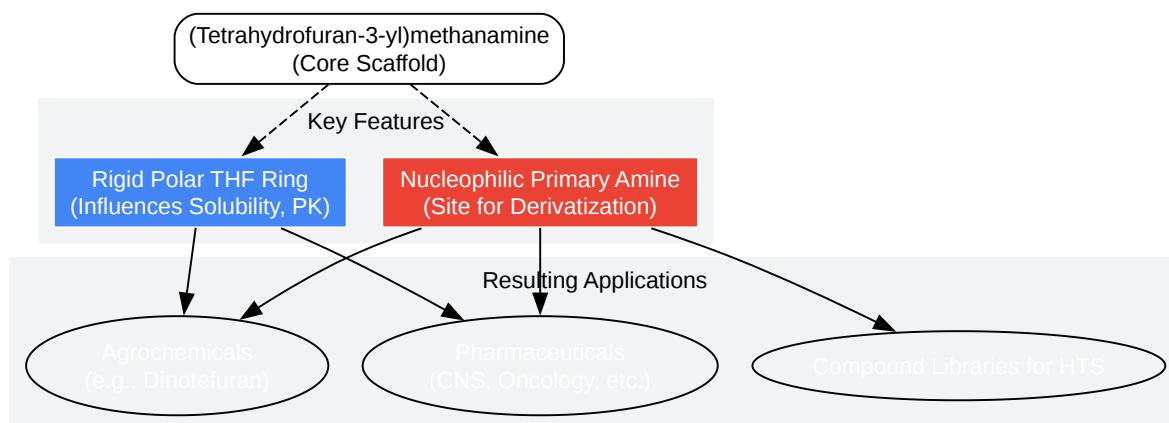
Causality and Reagent Choice: The carbon-nitrogen triple bond is stable and requires a potent reducing agent to achieve full reduction to a $\text{CH}_2\text{-NH}_2$ group. Lithium aluminum hydride (LiAlH_4) is the reagent of choice due to its high reactivity.[\[18\]](#)[\[19\]](#)[\[20\]](#) Milder reagents like sodium borohydride (NaBH_4) are generally ineffective for reducing nitriles.[\[19\]](#)[\[21\]](#) The reaction must be performed under strictly anhydrous conditions, as LiAlH_4 reacts violently with water.

Synthetic Workflow: Nitrile to Amine Reduction

Tetrahydrofuran-3-carboxamide



(Tetrahydrofuran-3-yl)methanamine

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- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanamine CAS number 165253-31-6 information]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069705#tetrahydrofuran-3-yl-methanamine-cas-number-165253-31-6-information>]

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